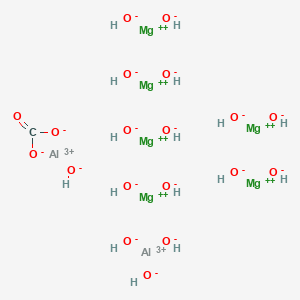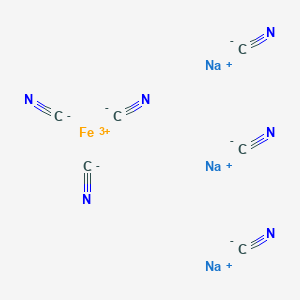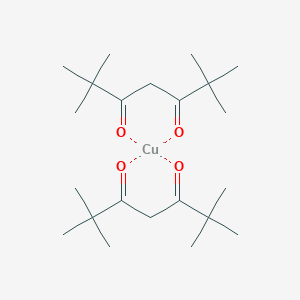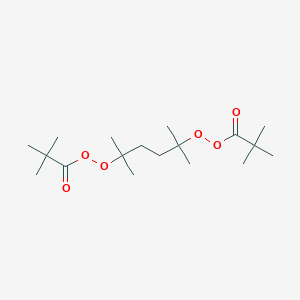
Azo rubin S
Übersicht
Beschreibung
Azo Rubin S, also known as Azorubine, is a naphthalenesulfonic acid . It is an azo dye with the chemical formula C20H14N2O7S2 . It is frequently utilized in the cosmetics industry .
Synthesis Analysis
Azo compounds, including Azo Rubin S, are synthesized through a variety of methods. One approach involves the direct oxidation of hydrazine HN–NH bonds to azo group functionality, catalyzed by molecular iodine . This method is metal-free and offers advantages such as rapid reaction times, low catalyst loadings, and the use of ambient dioxygen as a stoichiometric oxidant .
Molecular Structure Analysis
The molecular structure of Azo Rubin S plays a significant role in its properties and behavior. For instance, the red-shift and conjugation range of Azo Rubin S’s molecular structure increase in an acidic solution . This is due to the distinctive azo group in Azo Rubin S, which is easily converted into hydrazone under the effect of pH .
Chemical Reactions Analysis
The chemical reactions involving Azo Rubin S are primarily related to its azo group. This group can be converted into hydrazone under the effect of pH, leading to an increase in the red-shift and conjugation range of Azo Rubin S’s molecular structure .
Physical And Chemical Properties Analysis
Azo Rubin S has a molecular weight of 458.5 g/mol . Its physical properties, such as refractive index and optical anisotropy, have been correlated with acidity studies and biological activity . The refractive indexes of Azo Rubin S decrease when the temperature of the solution is increased .
Wissenschaftliche Forschungsanwendungen
Biodegradation and Detoxification :
- Brevibacillus laterosporus has been shown to decolorize Rubine GFL, indicating its potential in bioremediation of dye-contaminated environments (Kurade, Waghmode, Tamboli, & Govindwar, 2013).
- Salvinia molesta, an aquatic fern, can degrade Rubine GFL, transforming it into less toxic metabolites, which is significant for environmental detoxification processes (Chandanshive, Rane, Gholave, Patil, Jeon, & Govindwar, 2016).
- Galactomyces geotrichum MTCC 1360 has been found to decolorize Rubine GFL and reduce its toxicity, as confirmed through various toxicological studies (Waghmode, Kurade, Kabra, & Govindwar, 2012).
- A consortium of Aspergillus ochraceus NCIM-1146 and Pseudomonas sp. SUK1 has been effective in decolorizing and detoxifying Rubine GFL in textile effluents (Lade, Waghmode, Kadam, & Govindwar, 2012).
Effects on Biological Systems :
- Erie Fast Rubine, a similar sulfonated azo dye, was found to inhibit the development of certain tumors in mice, suggesting a potential role in cancer research (Stern, 1950).
Analytical Studies :
- Voltammetric behavior of azo dyes like Lithol Rubine B (related to Rubine GFL) has been investigated for quantitative determination in cosmetic products (Wang & Shu-juan, 2010).
Safety And Hazards
Zukünftige Richtungen
The future directions for Azo Rubin S research could involve further exploration of its properties and potential applications. For instance, there is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . Additionally, the environmental impact of azo dyes, including Azo Rubin S, is a topic of ongoing research .
Eigenschaften
IUPAC Name |
4-hydroxy-3-[(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O7S2/c23-20-15-8-4-3-7-14(15)19(31(27,28)29)11-17(20)22-21-16-9-10-18(30(24,25)26)13-6-2-1-5-12(13)16/h1-11,23H,(H,24,25,26)(H,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWOWDDBXAFQDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3567-69-9 (di-hydrochloride salt) | |
| Record name | Azo rubin S | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013613553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8047216 | |
| Record name | C.I. Acid Red 14, free acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azo rubin S | |
CAS RN |
13613-55-3 | |
| Record name | 4-Hydroxy-3-[2-(4-sulfo-1-naphthalenyl)diazenyl]-1-naphthalenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13613-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azo rubin S | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013613553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Acid Red 14, free acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-3-[(4-sulpho-1-naphthyl)azo]naphthalene-1-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.711 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















